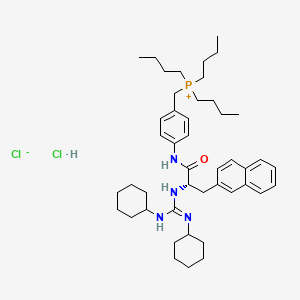

Win 64338 hydrochloride

Descripción general

Descripción

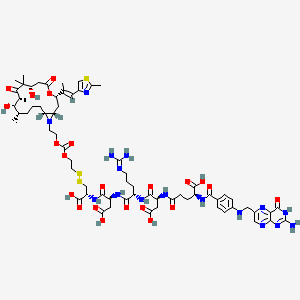

Win 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor . It inhibits [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .

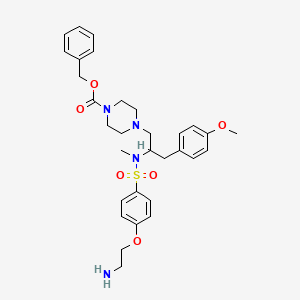

Molecular Structure Analysis

The molecular weight of Win 64338 hydrochloride is 783.94 . Its molecular formula is C45H69Cl2N4OP . The SMILES representation of its structure isCCCCP+(CC1=CC=C(NC(C@\\NC3CCCCC3)([H])CC4=CC5=CC=CC=C5C=C4)=O)C=C1)CCCC.Cl.[Cl-] . Physical And Chemical Properties Analysis

Win 64338 hydrochloride is a white solid . It has a solubility of less than 58.8mg/ml in DMSO .Aplicaciones Científicas De Investigación

Preformulation Development

Win 64338 hydrochloride has been studied for its solubility and partition coefficients, crucial for developing oral dosage forms of drugs. Its solubility decreases with increasing pH, but it remains stable under various conditions, including exposure to human gastric fluid, heat, light, and humidity. This stability is essential for the preformulation development of oral medications targeting specific enzymes or receptors within the human body (Simmons et al., 1996).

Bradykinin B2 Receptor Antagonism

Win 64338 hydrochloride has been identified as a potent bradykinin B2 receptor antagonist. This specificity is significant because the bradykinin B2 receptor is involved in various physiological processes, including inflammation, pain, and cardiovascular function. The compound's ability to inhibit bradykinin-mediated effects without affecting the bradykinin B1 receptor or other unrelated receptors highlights its potential for targeted therapeutic applications, especially in conditions where bradykinin's effects are pathological (Sawutz et al., 1994).

Selective Antagonism in Smooth Muscle

Research on Win 64338 hydrochloride has extended to its effects on smooth muscle, particularly its selective antagonism of ileal B2 receptors without affecting tracheal bradykinin receptors. This specificity suggests potential applications in treating gastrointestinal disorders without impacting respiratory function, providing a basis for developing drugs with targeted action and minimal side effects (Farmer & DeSiato, 1994).

Structure-Activity Relationships

Further studies on Win 64338 hydrochloride have explored its pharmacology and structure-activity relationships, shedding light on the molecular interactions that confer its selectivity and potency as a bradykinin B2 receptor antagonist. Understanding these relationships is crucial for the rational design of new compounds with improved efficacy and safety profiles for clinical use (Sawutz et al., 1995).

Mecanismo De Acción

Target of Action

Win 64338 hydrochloride is a potent, selective, non-peptide competitive antagonist of the bradykinin B2 receptor . Bradykinin B2 receptors are G-protein coupled receptors for bradykinin, a nonapeptide that plays a critical role in various physiological processes such as inflammation, pain, and vasodilation .

Mode of Action

Win 64338 hydrochloride competitively inhibits the binding of bradykinin to the bradykinin B2 receptor . It has been shown to inhibit [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .

Biochemical Pathways

The primary biochemical pathway affected by Win 64338 hydrochloride is the bradykinin signaling pathway. By inhibiting the binding of bradykinin to the B2 receptor, Win 64338 hydrochloride can modulate the downstream effects of bradykinin signaling, which include vasodilation, pain sensation, and inflammatory responses .

Pharmacokinetics

It is soluble to 75 mm in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The molecular and cellular effects of Win 64338 hydrochloride’s action primarily involve the modulation of bradykinin signaling. By acting as a competitive antagonist at the bradykinin B2 receptor, Win 64338 hydrochloride can inhibit the physiological effects of bradykinin, potentially reducing inflammation, pain, and vasodilation .

Propiedades

IUPAC Name |

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJGBEZPVOUBMJ-KRFCICRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69Cl2N4OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Win 64338 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

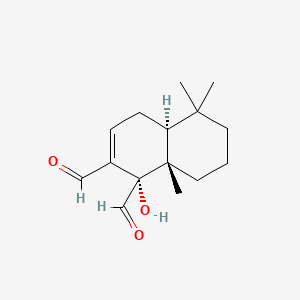

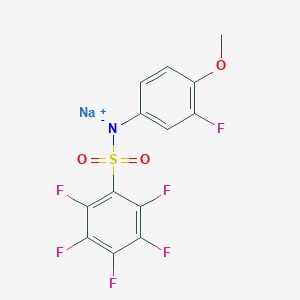

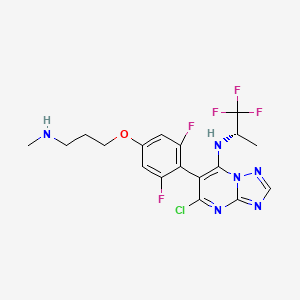

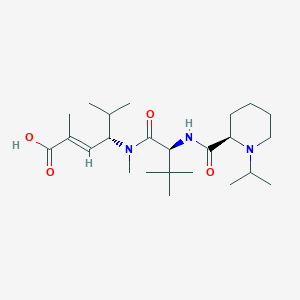

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.